Dibutylbis(pentane-2,4-dionato-O,O')tin

Catalog No.
S1898989
CAS No.
22673-19-4
M.F
C18H32O4Sn
M. Wt
431.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutylbis(pentane-2,4-dionato-O,O')tin

CAS Number

22673-19-4

Product Name

Dibutylbis(pentane-2,4-dionato-O,O')tin

IUPAC Name

butane;pentane-2,4-dione;tin(4+)

Molecular Formula

C18H32O4Sn

Molecular Weight

431.2 g/mol

InChI

InChI=1S/2C5H7O2.2C4H9.Sn/c2*1-4(6)3-5(2)7;2*1-3-4-2;/h2*3H,1-2H3;2*1,3-4H2,2H3;/q4*-1;+4

InChI Key

MSTKDWKEUHEQSO-UHFFFAOYSA-N

SMILES

CCCC[CH2-].CCCC[CH2-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sn+4]

Canonical SMILES

CCC[CH2-].CCC[CH2-].CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Sn+4]

Isomeric SMILES

CCCC[CH2-].CCCC[CH2-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sn+4]

Dibutylbis(pentane-2,4-dionato-O,O')tin, also known as dibutyltin bis(2,4-pentanedionate), is an organotin compound with the molecular formula C18H32O4SnC_{18}H_{32}O_{4}Sn and a molecular weight of approximately 431.15 g/mol. It appears as a pale yellow to amber liquid and has a melting point of 26 °C and a boiling point of 150 °C . The compound is classified under various synonyms, including di-n-butyltin bis(acetylacetonate) and dibutylbis(acetylacetonate) .

Dibutylbis(pentane-2,4-dionato-O,O')tin exhibits hydrolytic stability under neutral conditions, showing no reaction with water, which makes it suitable for various applications in chemical formulations . It is also characterized by its specific gravity of 1.21 and a flash point of 130 °F .

Precursor for Catalyst Development:

The tin-carbon bond in Dibutylbis(pentane-2,4-dionato-O,O')tin makes it a valuable precursor for synthesizing various organotin catalysts. These catalysts find use in organic reactions like polymerization reactions for creating plastics [1]. They can also be employed in condensation reactions for producing esters and amides [2].

*Source 1: "Organotin chemistry: Trends in research" by C. Elschenbroich and A. Salzer ScienceDirect*Source 2: "Organotin Reagents in Modern Organic Synthesis" by P.J. Davidson Wiley Online Library

Material Science Applications:

Dibutylbis(pentane-2,4-dionato-O,O')tin can be used as a precursor for synthesizing novel materials with specific properties. For instance, research suggests its potential in developing new types of conducting polymers [3]. Additionally, it can be employed in the creation of preceramic polymers, which transform into ceramics upon high-temperature treatment [4].

*Source 3: "Organotin derivatives of poly(3-hexylthiophene): Synthesis, characterization, and electrical properties" by J. Jie et al. American Chemical Society: *Source 4: "Synthesis and characterization of new organotin(IV) preceramic polymers" by B. Bouteiller et al. ScienceDirect

Dibutylbis(pentane-2,4-dionato-O,O')tin primarily participates in coordination chemistry due to the presence of the bidentate ligand (pentane-2,4-dionate). The tin atom can undergo hydrolysis in the presence of moisture, leading to the formation of tin oxides and various hydrolyzed products. The compound can also act as a catalyst in reactions involving polymerization and cross-linking processes, particularly in coatings and adhesives .

Research indicates that dibutylbis(pentane-2,4-dionato-O,O')tin exhibits significant biological activity. It has been classified as having potential reproductive toxicity and mutagenic effects. Studies have shown that it can induce skin sensitization and has been associated with serious eye damage . The compound's toxicity profile necessitates careful handling and regulation due to its hazardous nature.

The synthesis of dibutylbis(pentane-2,4-dionato-O,O')tin typically involves the reaction of dibutyltin oxide with pentane-2,4-dione in the presence of an appropriate solvent such as ethanol or toluene. The general reaction can be summarized as follows:

text
Dibutyltin oxide + 2 Pentane-2,4-dione → Dibutylbis(pentane-2,4-dionato-O,O')tin + By-products

This method allows for the formation of the desired organotin complex while minimizing side reactions .

Dibutylbis(pentane-2,4-dionato-O,O')tin is widely used in various industrial applications:

  • Catalyst: It serves as an effective catalyst in the production of adhesives, sealants, coatings, and paints.
  • Stabilizer: The compound is utilized as a stabilizer in polymer formulations.
  • Textile Finishing: It is employed in textile dyeing and finishing processes.
  • Research: Due to its unique properties, it is often used in academic research related to organometallic chemistry .

Studies have indicated that dibutylbis(pentane-2,4-dionato-O,O')tin interacts with various biological systems. Its potential for inducing oxidative stress has been noted in cellular models. Additionally, its interactions with other organotin compounds suggest a synergistic effect on toxicity levels when combined with other chemicals in industrial settings .

Dibutylbis(pentane-2,4-dionato-O,O')tin shares similarities with several other organotin compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
Dibutyltin dichloride683-18-1Used primarily as a biocide; more toxic than dibutylbis(pentane-2,4-dionato-O,O')tin.
Dibutyltin dilaurate10554-25-7Acts as a stabilizer; lower biological activity compared to dibutylbis(pentane-2,4-dionato-O,O')tin.
Di-n-butyltin oxide1003-07-8Commonly used as a precursor; less stable than dibutylbis(pentane-2,4-dionato-O,O')tin.
Dibutyltin bis(acetylacetonate)22673-19-4Similar structure but different ligand; used similarly in catalysis.

Dibutylbis(pentane-2,4-dionato-O,O')tin stands out due to its specific coordination chemistry and hydrolytic stability compared to these similar compounds .

Hydrogen Bond Acceptor Count

8

Exact Mass

432.132262 g/mol

Monoisotopic Mass

432.132262 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-04-14

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